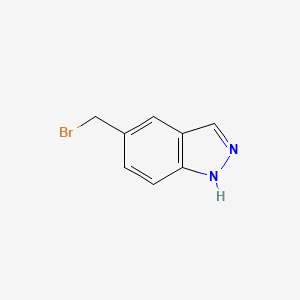

5-(bromomethyl)-1H-indazole

CAS No.: 496842-04-7

Cat. No.: VC2031694

Molecular Formula: C8H7BrN2

Molecular Weight: 211.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 496842-04-7 |

|---|---|

| Molecular Formula | C8H7BrN2 |

| Molecular Weight | 211.06 g/mol |

| IUPAC Name | 5-(bromomethyl)-1H-indazole |

| Standard InChI | InChI=1S/C8H7BrN2/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2,(H,10,11) |

| Standard InChI Key | ZTVQCRFGLVAFEC-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1CBr)C=NN2 |

| Canonical SMILES | C1=CC2=C(C=C1CBr)C=NN2 |

Introduction

Chemical Properties and Structure

5-(Bromomethyl)-1H-indazole is an aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring, with a bromomethyl substituent at the 5-position. The compound exhibits key structural features that contribute to its chemical reactivity and versatility in organic synthesis.

Basic Identification and Physical Properties

The basic identification parameters and physical properties of 5-(bromomethyl)-1H-indazole are summarized in Table 1.

Table 1: Identification and Physical Properties of 5-(Bromomethyl)-1H-indazole

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| CAS Number | 496842-04-7 |

| PubChem CID | 10822375 |

| Appearance | Solid |

| Structure | Bicyclic compound consisting of a benzene ring fused to a pyrazole ring with a bromomethyl group at position 5 |

| Synonyms | 5-(bromomethyl)-1H-indazole; 5-BROMOMETHYL INDAZOLE |

The compound can also exist as a hydrobromide salt (CAS: 192369-93-0) with a molecular weight of 291.97 g/mol . The salt form offers improved stability and solubility characteristics compared to the free base, making it particularly useful in certain research applications.

Structural Characteristics

The indazole core of 5-(bromomethyl)-1H-indazole consists of a 6-membered benzene ring fused to a 5-membered pyrazole ring containing two nitrogen atoms. The bromomethyl group at the 5-position of the indazole skeleton significantly enhances the compound's reactivity, making it a versatile building block for chemical transformations. This reactive bromine-containing moiety serves as an excellent leaving group in nucleophilic substitution reactions .

Synthesis Methods

The synthesis of 5-(bromomethyl)-1H-indazole typically involves the bromination of 1H-indazole or its derivatives. Several synthetic routes have been developed, with variations in reaction conditions, reagents, and starting materials.

Bromination Using N-Bromosuccinimide

One of the most common methods for synthesizing 5-(bromomethyl)-1H-indazole involves the use of N-bromosuccinimide (NBS) under radical conditions. This approach typically proceeds as follows:

-

1H-indazole is dissolved in a suitable solvent such as carbon tetrachloride.

-

N-bromosuccinimide and a radical initiator (e.g., azobisisobutyronitrile or AIBN) are added to the solution.

-

The mixture is heated under reflux to facilitate the bromination reaction.

-

The product is isolated by filtration and purified through recrystallization.

The reaction efficiency can be improved by controlling the temperature, solvent choice, and reaction time. The radical-mediated bromination is selective for the 5-position of the indazole ring, particularly when the reaction conditions are carefully optimized.

Alternative Synthetic Approaches

Alternative synthetic approaches for 5-(bromomethyl)-1H-indazole include:

-

Direct bromination of 5-methyl-1H-indazole using bromine or other brominating agents

-

Functional group transformation from related derivatives such as 5-formyl-1H-indazole or 5-hydroxymethyl-1H-indazole

-

Construction of the indazole ring from appropriately substituted benzene derivatives

These alternative approaches offer flexibility in the synthesis of 5-(bromomethyl)-1H-indazole, allowing chemists to select the most suitable method based on available starting materials, desired scale, and specific requirements of the target application.

Chemical Reactivity and Transformations

5-(Bromomethyl)-1H-indazole exhibits rich chemical reactivity, primarily due to the presence of the reactive bromomethyl group and the indazole core. Understanding these reactions is essential for utilizing this compound effectively in organic synthesis.

Nucleophilic Substitution Reactions

Applications in Research and Development

5-(Bromomethyl)-1H-indazole has found numerous applications in various research fields, particularly in pharmaceutical research, material science, and organic synthesis.

Pharmaceutical Applications

The indazole scaffold is present in numerous pharmacologically active compounds, and 5-(bromomethyl)-1H-indazole serves as a key intermediate in their synthesis. Some pharmaceutical applications include:

-

Development of kinase inhibitors, including inhibitors of EGFR, Bcr-Abl, FGFR, CDK8, and Aurora kinases

-

Synthesis of compounds targeting cancer, inflammatory diseases, and neurological disorders

-

Development of compounds with antimicrobial, antifungal, and antiviral activities

For example, indazole-containing derivatives have shown promising activities as FGFR inhibitors with IC₅₀ values in the nanomolar range (2.9-15.0 nM), demonstrating their potential as anticancer agents .

Materials Science Applications

5-(Bromomethyl)-1H-indazole and its derivatives have applications in materials science, including:

-

Development of novel polymers and coatings with enhanced properties

-

Creation of materials with increased thermal stability and chemical resistance

-

Synthesis of functional materials for electronic and optical applications

The reactivity of the bromomethyl group allows for incorporation of the indazole moiety into various materials through covalent bonding, enabling the design of materials with specific properties.

Synthetic Building Block Applications

As a synthetic building block, 5-(bromomethyl)-1H-indazole offers several advantages:

-

Versatile reactivity for the introduction of diverse functional groups

-

Accessibility of the bromomethyl group for further transformations

-

Potential for late-stage functionalization of complex molecules

-

Compatibility with various reaction conditions and methodologies

These characteristics make 5-(bromomethyl)-1H-indazole a valuable tool in the synthesis of complex heterocyclic compounds and libraries of diverse structures for biological screening.

Structural Variations and Related Compounds

Several structural variations and related compounds of 5-(bromomethyl)-1H-indazole have been reported, each with distinct properties and applications.

N-Substituted Derivatives

N-substituted derivatives of 5-(bromomethyl)-1H-indazole include:

-

5-(Bromomethyl)-1-methyl-1H-indazole (CAS: 1092961-02-8), which features a methyl group at the N1 position, altering the electronic properties and reactivity of the indazole core

-

Other N-alkylated or N-arylated derivatives with various substituents at the N1 or N2 positions

N-substitution can significantly affect the compound's physicochemical properties, reactivity, and biological activities, providing opportunities for fine-tuning these characteristics for specific applications.

Position Isomers and Other Brominated Indazoles

Various position isomers and other brominated indazoles have been reported, including:

-

3-Bromo-5-nitro-1H-indazole, synthesized through a reaction involving 5-nitro-1H-indazole and bromine in DMF

-

5-Bromo-1-methyl-1H-indazole (CAS: 465529-57-1), featuring a bromine atom directly attached to the indazole core at position 5

-

Other brominated indazoles with various substitution patterns

These compounds exhibit different reactivity patterns compared to 5-(bromomethyl)-1H-indazole, offering complementary opportunities for chemical transformations and applications.

Salt Forms

5-(Bromomethyl)-1H-indazole can exist in various salt forms, the most common being the hydrobromide salt:

-

5-(Bromomethyl)-1H-indazole hydrobromide (CAS: 192369-93-0), which offers improved stability and solubility characteristics compared to the free base

-

Other salt forms with different counterions, each with distinct physicochemical properties

The salt forms are particularly useful in pharmaceutical applications, where stability, solubility, and bioavailability are important considerations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume